![molecular formula C13H13FN2O4 B1413636 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 2173083-53-7](/img/structure/B1413636.png)

3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Übersicht

Beschreibung

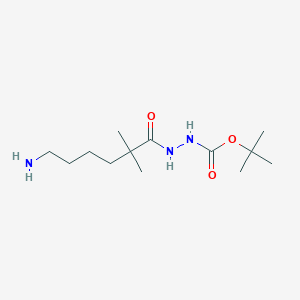

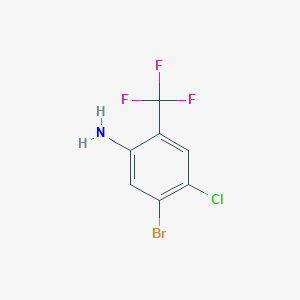

“3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the molecular formula C13H13FN2O4 . It is a derivative of hydantoin-5-propionic acid, which is an imidazolidine-2,4-dione that is hydantoin substituted by a 2-carboxyethyl group at position 4 . This compound is functionally related to a hydantoin and is a conjugate acid of a hydantoin-5-propionate .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorobenzyl group attached to an imidazolidin-4-yl group, which is further connected to a propanoic acid group . The average mass of the molecule is 280.252 Da and the monoisotopic mass is 280.085938 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Anticancer Agent Development : Novel analogs of this compound have shown potential as anticancer agents. For example, specific analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Antimicrobial and Anticancer Properties : Certain derivatives of this compound have been synthesized and demonstrated high antibacterial and antifungal activity, as well as significant anticancer activity against breast cancer cell lines (Pansare et al., 2019).

Chemical Characterization and Anticancer Studies : The synthesis and characterization of variants of this compound, including their anticancer activities, have been explored. For instance, one study focused on the vibrational spectra and anticancer activity of 2-(4-fluorobenzylideneamino) propanoic acid (Ruan et al., 2009).

Radiopharmaceutical Applications

- Imaging Histamine Receptors : A related compound, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, has been labeled with fluorine-18 for potential use in clinical PET studies to image histamine H3 receptors (Iwata et al., 2000).

Molecular Interaction Studies

- Structural Studies : Investigations into the structure of similar compounds, like 2-(4-fluorobenzylideneamino) propanoic acid, have provided insights into their ground-state geometries and vibrational wavenumbers, contributing to a deeper understanding of their molecular interactions (Min Ruan, 2008).

Antibiotic Development

- Antibiotic Development : Compounds with molecular similarity to fluoroquinolone antibiotics, such as 3-Quinolin-4-one propanoic acids, are being explored as prospective scaffolds for creating new antimicrobial drugs. This includes the examination of analytical methods for quality control of such active pharmaceutical ingredients (Zubkov et al., 2016).

Synthesis and Characterization

Synthesis Techniques : Research has focused on novel synthesis methods and characterization of derivatives of this compound. For instance, the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid and its hydrolysis reactivity have been studied (Ouchi et al., 1986).

Novel Synthesis Approaches : Improved synthesis methods for related compounds, such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, have been investigated, highlighting practical and convenient processes (Deng Yong, 2010).

Wirkmechanismus

Target of action

The compound contains an indole scaffold, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of action

The mode of action would depend on the specific targets of the compound. Given the presence of the indole scaffold, it’s possible that the compound could interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

3-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEDYGATXHFQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)